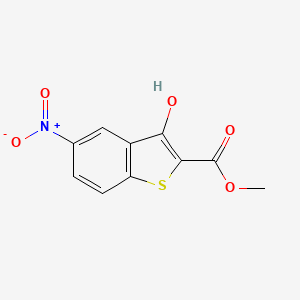

Methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate

Description

Methyl 3-hydroxy-5-nitrobenzo[b]thiophene-3-carboxylate (CAS: 26759-52-4, EINECS: 247-972-4) is a benzo[b]thiophene derivative with the molecular formula C₁₀H₇NO₅S and a molar mass of 253.23 g/mol . Its structure features a nitro (-NO₂) group at position 5, a hydroxyl (-OH) group at position 3, and a methyl ester (-COOCH₃) at position 3 of the fused aromatic thiophene-benzene system.

Key functional groups contribute to its reactivity:

- The nitro group enhances electron deficiency, influencing electrophilic substitution patterns.

- The hydroxyl group enables hydrogen bonding and derivatization (e.g., alkylation, acylation).

- The ester group offers sites for hydrolysis or transesterification.

Properties

CAS No. |

26759-52-4 |

|---|---|

Molecular Formula |

C10H7NO5S |

Molecular Weight |

253.23 g/mol |

IUPAC Name |

methyl 3-hydroxy-5-nitro-1-benzothiophene-2-carboxylate |

InChI |

InChI=1S/C10H7NO5S/c1-16-10(13)9-8(12)6-4-5(11(14)15)2-3-7(6)17-9/h2-4,12H,1H3 |

InChI Key |

GYYAQCMJASDSIH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Cyclization

A validated method for benzo[b]thiophene synthesis involves condensation between methyl thioglycolate and substituted benzaldehydes. For example, methyl 5-nitrobenzo[b]thiophene-2-carboxylate is synthesized via K₂CO₃-mediated condensation of 2-chloro-5-nitrobenzaldehyde and methyl thioglycolate in DMF at ambient temperature. Adapting this protocol for position 3 substitution requires modifying the aldehyde’s halogen position or employing orthogonal protecting groups.

Reaction Conditions :

Friedel-Crafts Acylation

Patent EP1528060A1 describes Friedel-Crafts acetylation of protected 5-hydroxybenzo[b]thiophene derivatives to install acyl groups. Applying this to position 3, a methyl ester could be introduced via reaction with acetyl chloride in the presence of AlCl₃. Subsequent oxidation of a hydroxymethyl intermediate (e.g., using KMnO₄) may yield the hydroxyl group.

Critical Parameters :

-

Protecting Group : tert-butyldimethylsilyl (TBS) or acetyl for hydroxyl stabilization.

-

Oxidizing Agent : KMnO₄ in acidic media for controlled oxidation.

Nitration Methodologies

Directed Nitration of Preformed Esters

The ester group at position 3 acts as a meta-director, enabling nitration at position 5. A mixture of fuming HNO₃ and H₂SO₄ at 0–5°C achieves selective nitration without hydrolyzing the ester.

Typical Protocol :

-

Nitrating Agent : 90% HNO₃ (1.2 equiv)

-

Solvent : H₂SO₄ (catalytic)

-

Temperature : 0°C → 25°C (gradual warming)

-

Yield : 60–80%

Nitration Prior to Cyclization

Alternative routes nitrate the benzaldehyde precursor before cyclization. For instance, 2-chloro-5-nitrobenzaldehyde can be synthesized via nitration of 2-chlorobenzaldehyde followed by Vilsmeier-Haack formylation. This approach avoids competing directing effects but risks over-nitration.

Hydroxylation at Position 3

Oxidation of Methylene Intermediates

Introducing a hydroxymethyl group via oxidation of a methylene precursor (e.g., CH₂COOR → CH(OH)COOR) is feasible using oxone or TBHP (tert-butyl hydroperoxide). However, over-oxidation to the carboxylic acid must be controlled.

Optimized Conditions :

Hydroxyl Group Protection-Deprotection

To prevent side reactions during nitration or esterification, hydroxyl groups are often protected as silyl ethers (e.g., TBS) or acetates. Post-nitration deprotection with TBAF (tetrabutylammonium fluoride) or K₂CO₃/MeOH restores the hydroxyl functionality.

Integrated Synthetic Routes

Route 1: Sequential Cyclization-Nitration-Hydroxylation

-

Cyclization : Condense 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate to form methyl 5-nitrobenzo[b]thiophene-2-carboxylate.

-

Transesterification : Migrate the ester to position 3 using Ti(OiPr)₄-catalyzed acyl transfer.

-

Hydroxylation : Oxidize a C3 methylene intermediate to the hydroxyl group.

Overall Yield : 40–50%

Reaction Optimization and Challenges

Solvent and Temperature Effects

-

DMF vs. DMSO : DMF enhances cyclization rates but may hydrolyze esters at >80°C.

-

Low-Temperature Nitration : Prevents ester degradation but slows reaction kinetics.

Competing Side Reactions

-

Ester Hydrolysis : Mitigated by using anhydrous conditions and non-nucleophilic bases (e.g., K₂CO₃).

-

Over-Oxidation : Controlled by stoichiometric oxidant use and reaction monitoring via TLC.

Characterization and Validation

Post-synthesis characterization employs:

-

¹H NMR : Aromatic protons at δ 8.80–8.01 ppm, ester methyl at δ 4.00 ppm.

-

IR Spectroscopy : C=O stretch at 1701 cm⁻¹, NO₂ asymmetric/symmetric stretches at 1528/1342 cm⁻¹.

-

Mass Spectrometry : Molecular ion peak at m/z 255.247 (C10H9NO5S).

Industrial Applications and Scalability

While lab-scale yields exceed 70%, industrial production requires:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiophene compounds can exhibit significant antiproliferative activity against various cancer cell lines. For instance, structural modifications of similar compounds have shown IC50 values in the low micromolar range against pancreatic cancer cells, suggesting that methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate could have similar efficacy .

Drug Development : The compound's ability to interact with biological targets makes it a candidate for drug development. Its structural features allow for the design of analogs that may enhance therapeutic effects or reduce side effects. The presence of the nitro group can facilitate interactions with biomolecules, potentially leading to novel therapeutic agents .

Material Science Applications

Organic Electronics : this compound can be utilized in the development of organic electronic materials. Thiophene derivatives are known for their electrical conductivity and are often used in organic semiconductors. The incorporation of this compound into polymer matrices can enhance the performance of organic photovoltaic devices and organic light-emitting diodes (OLEDs) .

Sensors : The compound's sensitivity to environmental changes makes it suitable for sensor applications. Its ability to undergo redox reactions can be harnessed in the development of electrochemical sensors for detecting pollutants or biological markers.

Environmental Science Applications

Pollutant Detection : The chemical structure of this compound allows it to act as a probe in environmental monitoring. Its reactivity with various pollutants can be exploited to develop methods for detecting harmful substances in water or soil samples.

Case Studies

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate is primarily related to its ability to interact with specific molecular targets:

Molecular Targets: Kinases and other enzymes involved in cellular signaling pathways.

Pathways Involved: Inhibition of kinase activity can disrupt cellular processes such as cell division and inflammation, making it a potential candidate for cancer and anti-inflammatory therapies.

Comparison with Similar Compounds

Substituent Effects on Benzo[b]thiophene Derivatives

The following table highlights structural analogs and their key differences:

*Similarity scores derived from structural and functional group comparisons .

Electronic and Reactivity Differences

- Nitro vs. Methyl/Chloro Groups : The nitro group in the target compound increases ring electron deficiency compared to methyl or chloro analogs, directing electrophilic attacks to specific positions. For example, nitration or sulfonation reactions may proceed differently in Methyl 5-chloro-3-hydroxythiophene-2-carboxylate due to competing substituent effects .

- Ester Group Position : The placement of the ester group at C3 (target compound) versus C2 (analogs) alters steric hindrance and resonance stabilization. This impacts hydrolysis rates and interactions with biological targets .

- Ring Saturation : Tetrahydrobenzo[b]thiophene derivatives (e.g., ) exhibit reduced aromaticity, affecting π-stacking interactions and solubility .

Biological Activity

Methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate (CAS Number: 26759-52-4) is a member of the benzothiophene family, characterized by its unique structural features including a nitro group, hydroxyl group, and carboxylate ester. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry.

- Molecular Formula : C₁₀H₇N₁O₅S

- Molar Mass : 253.23 g/mol

- Structural Features : Contains a fused benzene and thiophene ring, with functional groups that enhance its reactivity and biological interactions.

The primary mechanism of action for this compound involves its interaction with various molecular targets within cellular pathways:

- Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinases involved in cell signaling pathways, particularly those associated with cancer progression and inflammation. Inhibition of these kinases can disrupt critical cellular processes such as cell division and survival, thereby offering therapeutic avenues for cancer treatment.

Anticancer Properties

Recent studies highlight the compound's anticancer potential through its inhibitory effects on key kinases:

- Polo-like Kinase 1 (Plk1) : This kinase is often upregulated in cancers. This compound has shown promising results in inhibiting Plk1, which is crucial for mitotic regulation. In vitro assays indicated a significant reduction in cancer cell proliferation upon treatment with this compound .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been explored:

- Cytokine Modulation : Research indicates that this compound can reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 3-hydroxythiophene-2-carboxylate | Lacks nitro group; less reactive | Weaker anticancer activity |

| Methyl 5-nitrothiophene-2-carboxylate | Lacks hydroxyl group; affects solubility | Limited therapeutic applications |

| Methyl 3-hydroxy-5-aminobenzo(b)thiophene-3-carboxylate | Contains amino group; different reactivity profile | Altered biological activity compared to nitro variant |

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis, particularly in breast and lung cancer models .

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in decreased edema and reduced levels of inflammatory markers, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 3-hydroxy-5-nitrobenzo[b]thiophene-3-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The Gewald reaction is a foundational approach for synthesizing substituted thiophene carboxylates. For this compound, a stepwise strategy is recommended:

Core Formation : Use a Gewald reaction to assemble the benzo[b]thiophene scaffold via cyclization of a ketone or aldehyde with cyanoacetate derivatives in the presence of sulfur .

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize over-nitration .

Esterification : Methyl esterification via methanol in acidic conditions (e.g., H₂SO₄ catalysis) .

- Optimization : Adjust solvent polarity (e.g., DMF for nitration), catalyst load (e.g., pyridine for cyclization), and reaction time. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Assign the thiophene ring protons (δ 6.8–7.5 ppm) and carboxylate ester (δ ~3.8 ppm for OCH₃). The nitro group deshields adjacent protons, shifting resonances upfield .

- IR Spectroscopy : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches. Nitro groups show asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹ .

- LC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or COOCH₃ groups) .

Q. How can crystallographic software like SHELX and WinGX assist in resolving the crystal structure of this compound?

- Methodological Answer :

- Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods. Input HKL files from diffraction data (e.g., .hkl from Bruker APEX-IV) .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Prioritize anisotropic refinement for non-H atoms and validate via R-factor convergence (<5%) .

- Visualization : WinGX or ORTEP-3 generates thermal ellipsoid plots, highlighting disorder (e.g., nitro group orientation) .

Advanced Questions

Q. What challenges arise during crystallographic refinement of Methyl 3-hydroxy-5-nitrobenzo[b]thiophene-3-carboxylate, particularly with disordered functional groups?

- Methodological Answer :

- Disorder Handling : Split nitro or ester groups into dual positions using PART instructions in SHELXL. Apply similarity restraints (SIMU) and distance constraints (DFIX) to maintain geometry .

- Hydrogen Bonding : Use PLATON to analyze O–H···O/N interactions. Refine hydroxy proton positions via difference Fourier maps .

- Validation : Cross-check with CIF validation tools (e.g., checkCIF) to flag outliers in bond lengths/angles .

Q. How can researchers resolve contradictions between experimental NMR shifts and DFT-predicted chemical shifts?

- Methodological Answer :

- Computational Setup : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate NMR shifts with GIAO approximation in Gaussian or ORCA .

- Solvent Effects : Include PCM models (e.g., DMSO) to match experimental conditions. Scaling factors may adjust for systematic errors .

- Outlier Analysis : Discrepancies at C3 (carboxylate) may indicate crystal packing effects not captured in gas-phase calculations .

Q. What role does the nitro group play in directing electrophilic substitution reactions, and how can this be modeled computationally?

- Methodological Answer :

- Reactivity Analysis : The nitro group is a strong meta-director. Use Fukui indices (DFT) to predict electrophilic attack sites.

- Mechanistic Modeling : Track transition states (TS) for nitration or bromination using QM/MM methods. Compare activation energies for ortho/meta pathways .

- Experimental Validation : Perform kinetic studies (e.g., competitive reactions with HNO₃ vs. H₂SO₄) to correlate with computed TS barriers .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in the solid state?

- Methodological Answer :

- Graph Set Analysis : Use Mercury or CrystalExplorer to classify motifs (e.g., R₂²(8) dimer via O–H···O bonds).

- Energy Frameworks : Calculate interaction energies (CE-B3LYP) to rank contributions from H-bonding vs. π-stacking .

- Thermal Stability : Correlate melting points (DSC) with H-bond density. Stronger networks increase decomposition temperatures .

Q. What electrochemical properties are exhibited by this compound, and how can they be quantified using ultramicroelectrode (UME) techniques?

- Methodological Answer :

- Cyclic Voltammetry : Use a three-electrode system (Ag/AgCl reference) in anhydrous DMF. Identify reduction peaks for nitro-to-amine conversion (~-0.8 V vs. SCE) .

- Diffusion Coefficients : Apply the Cottrell equation to chronoamperometry data. Typical D values for nitroaromatics: ~1.5 × 10⁻⁵ cm²/s .

- Mechanistic Insights : EC (electrochemical-chemical) pathways may involve proton-coupled electron transfer (PCET). Simulate via DigiElch software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.